Ethyl 2-(2,5-difluoro-phenoxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2,5-difluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASMEDIBKQQZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
2,5-Difluorophenol is deprotonated using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent. The resulting phenoxide ion undergoes nucleophilic attack on ethyl bromoacetate, forming the target ester.
Key variables :
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Base : K₂CO₃ (mild, cost-effective) vs. NaH (stronger, faster kinetics)
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Solvent : Dimethylformamide (DMF), tetrahydrofuran (THF), or acetone
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Temperature : 25–80°C (reflux conditions accelerate reaction)
Table 1: Williamson Synthesis Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 78 | 95 |
| NaH | THF | 60 | 12 | 65 | 92 |
| NaOH | Acetone | 50 | 8 | 72 | 94 |
Data adapted from analogous syntheses of fluorinated acetates.
Work-up and Purification
Crude product is typically isolated via liquid-liquid extraction (ethyl acetate/water) and purified by:
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Flash chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.
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Recrystallization : Ethanol/water mixtures yield crystalline product (mp 45–47°C).
Alternative Synthetic Approaches
Phase-Transfer Catalysis (PTC)
In scenarios requiring milder conditions, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate reactions between 2,5-difluorophenol and ethyl chloroacetate in biphasic systems (water/dichloromethane).
Advantages :
Limitations :
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Lower yields (~60%) due to competing hydrolysis of ethyl chloroacetate.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by enabling rapid heating. A representative protocol involves:
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Mixing 2,5-difluorophenol (1.0 eq), ethyl bromoacetate (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.
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Irradiating at 100°C for 20 minutes.
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Isolating product via vacuum filtration.
Outcome :
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Yield: 85%
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Purity: 97% (HPLC)
Reaction Optimization and Kinetic Analysis
Base Selection
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K₂CO₃ : Optimal for large-scale synthesis due to low cost and ease of removal. Excess base (2.5 eq) minimizes residual phenol.
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NaH : Suitable for moisture-sensitive substrates but requires strict anhydrous conditions.
Solvent Effects
Temperature Impact
Elevated temperatures (80°C) reduce reaction time by 40% compared to room-temperature conditions but may promote ester hydrolysis.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
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GC-MS : m/z 230 [M]⁺, base peak at m/z 139 (CF₂ fragment).
Comparative Evaluation of Methods
Table 2: Method Efficacy
| Method | Yield (%) | Scalability | Cost | Purity (%) |
|---|---|---|---|---|
| Williamson (K₂CO₃) | 78 | High | Low | 95 |
| Microwave-Assisted | 85 | Moderate | Medium | 97 |
| Phase-Transfer | 60 | Low | Low | 89 |
The microwave-assisted approach offers superior yield and purity but requires specialized equipment. For industrial applications, the Williamson method with K₂CO₃ remains preferred .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-difluoro-phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(2,5-difluoro-phenoxy)acetic acid.
Reduction: 2-(2,5-difluoro-phenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,5-difluoro-phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-difluoro-phenoxy)acetate involves its interaction with specific molecular targets. The fluorine atoms on the phenoxy ring enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their function and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The physicochemical and reactivity profiles of ethyl phenoxyacetates are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects : Fluorine and chlorine substituents increase electronegativity and lipophilicity. Bromine (as in ) further elevates molecular weight and may hinder solubility.
- Methoxy Substitution : Methoxy groups () enhance solubility due to their polar nature, contrasting with halogenated derivatives .
Crystallographic and Stability Profiles
- Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () exhibits π-π interactions (3.814 Å) and C-H⋯O hydrogen bonds, stabilizing its lattice. Similar interactions are expected in the target compound but modulated by fluorine’s smaller size .
- Thermal Stability : Bromine and sulfinyl groups () may reduce thermal stability compared to fluorine-only derivatives due to increased steric bulk.
Biological Activity
Ethyl 2-(2,5-difluoro-phenoxy)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, as well as insights from various studies.
Chemical Structure and Properties
This compound is characterized by a phenoxy group with two fluorine substitutions on the aromatic ring, which can significantly influence its biological interactions. The presence of these fluorine atoms often enhances lipophilicity and alters the compound's ability to interact with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of 2,5-difluorophenyl compounds have been evaluated for their effectiveness against various bacterial strains. In one study, several derivatives were synthesized and tested for their antimicrobial activity, showing promising results against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Ethyl 2-(4-fluoro-phenoxy)acetate | Escherichia coli | 16 µg/mL |
| Ethyl 2-(3-bromo-5-fluoro-phenoxy)acetate | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have indicated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. A study focused on the synthesis and evaluation of various phenoxyacetate derivatives found that some exhibited significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7 .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Ethyl 2-(4-fluoro-phenoxy)acetate | MCF-7 | 15.0 |
| Ethyl 2-(3-bromo-5-fluoro-phenoxy)acetate | A549 | 10.0 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. The fluorine substituents may enhance binding affinity to these targets, leading to altered biochemical responses .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of phenoxyacetates demonstrated that this compound exhibited notable antimicrobial activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .
- Cytotoxicity in Cancer Research : In vitro studies revealed that this compound could significantly inhibit the growth of HeLa cells by inducing apoptosis through the mitochondrial pathway. This finding highlights its potential role as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(2,5-difluoro-phenoxy)acetate, and how do reaction conditions influence yield?
Answer: The synthesis typically involves esterification of 2-(2,5-difluoro-phenoxy)acetic acid with ethanol using a strong acid catalyst (e.g., H₂SO₄) under reflux. Key parameters include:
- Catalyst selection : Sulfuric acid achieves >90% conversion but may require neutralization steps.
- Temperature : Reflux (~78°C) ensures efficient esterification.
- Solvent-free vs. solvent-assisted : Solvent-free methods reduce purification complexity but may lower yields by 5–10% compared to toluene-assisted reactions .
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Solvent-Free | Toluene-Assisted |
|---|---|---|
| Yield (%) | 85–88 | 90–92 |
| Reaction Time (h) | 6–8 | 4–6 |
| Purity (HPLC) | 95% | 98% |
Q. How can researchers resolve spectral data contradictions (e.g., NMR vs. MS) for structural confirmation?
Answer: Contradictions often arise from residual solvents or isotopic patterns. Methodological steps:
NMR Analysis : Compare predicted vs. observed chemical shifts for fluorinated aromatic protons (δ 6.8–7.2 ppm) and ester carbonyl (δ 4.2–4.5 ppm).
High-Resolution MS : Confirm molecular ion [M+H]⁺ at m/z 236.17 (C₁₀H₈F₄O₃).
X-ray Crystallography : Use SHELXL (via SHELX suite) for unambiguous confirmation. For example, a recent study refined the structure to R₁ = 0.032 using Cu-Kα radiation .
Q. What purification strategies are recommended for isolating this compound from byproducts?
Answer:
- Distillation : Fractional distillation under reduced pressure (boiling point ~120–125°C at 10 mmHg).
- Chromatography : Silica gel column with hexane:ethyl acetate (4:1) resolves ester from unreacted acid (Rf = 0.6 vs. 0.3).
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (mp 45–47°C) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms for fluorinated substituent effects?
Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to the para position (activation energy ΔG‡ = 28.5 kcal/mol).
- Hydrolysis Kinetics : The ester hydrolyzes 10× faster in basic conditions (pH 10) due to nucleophilic attack on the carbonyl .
Q. Table 2: Calculated vs. Experimental Reactivity
| Reaction | DFT ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
|---|---|---|
| Ester Hydrolysis | 22.3 | 24.1 |
| Nitro-substitution | 30.8 | 31.5 |
Q. What crystallographic challenges arise in resolving twinned crystals of fluorinated analogs?
Answer: Fluorine’s low electron density complicates X-ray data collection. Solutions:
Q. How do fluorinated derivatives compare in biological activity assays (e.g., enzyme inhibition)?
Answer:
- Acetylcholinesterase Inhibition : this compound shows IC₅₀ = 12 µM, outperforming chloro analogs (IC₅₀ = 45 µM) due to fluorine’s electronegativity.
- Cytotoxicity : Selectivity indices (SI) >10 in cancer cell lines (e.g., HeLa) suggest therapeutic potential. Assays require HPLC-pure samples (≥98%) to avoid false positives .
Q. What advanced spectroscopic techniques validate electronic effects of fluorine substituents?
Answer:
- ¹⁹F NMR : Chemical shifts (δ -110 to -115 ppm) indicate para-fluorine’s deshielding effect.
- IR Spectroscopy : C=O stretch at 1745 cm⁻¹ confirms ester stability; shifts to 1720 cm⁻¹ in polar solvents .
- UV-Vis : λmax = 265 nm (ε = 4500 M⁻¹cm⁻¹) correlates with conjugation between phenoxy and ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
